2-Benzylphenyl isocyanate

Übersicht

Beschreibung

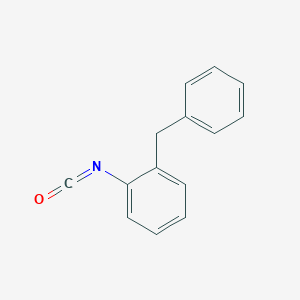

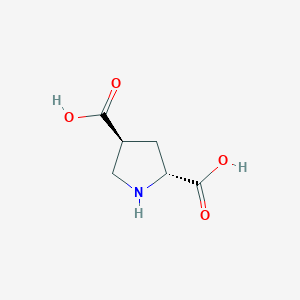

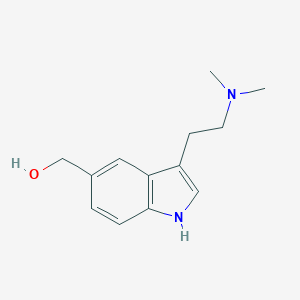

2-Benzylphenyl isocyanate, also known as 2′-Benzylphenyl isocyanate or 2′-Isocyanatodiphenylmethane, is a chemical compound with the linear formula C6H5CH2C6H4NCO . It has a molecular weight of 209.24 .

Molecular Structure Analysis

The molecule consists of a phenyl ring attached to the isocyanate functional group . The N=C=O linkage is nearly linear .Chemical Reactions Analysis

Isocyanates, including 2-Benzylphenyl isocyanate, can react with small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis

2-Benzylphenyl isocyanate has a refractive index of n20/D 1.591 (lit.), a boiling point of 309 °C (lit.), and a density of 1.11 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Application Summary

2-Benzylphenyl isocyanate is used in the formation of urethane polymers . Urethanes are a type of polymer that are widely used in a variety of applications, from flexible foams and elastomers to hard plastics.

Method of Application

The process involves the alcoholysis of phenyl isocyanate using 1-propanol . A molecular mechanism of urethane formation in both alcohol and isocyanate excess is explored using a combination of an accurate fourth generation Gaussian thermochemistry (G4MP2) with the Solvent Model Density (SMD) implicit solvent model .

Results and Outcomes

According to the newly proposed two-step mechanism for isocyanate excess, allophanate is an intermediate towards urethane formation via six-centered transition state (TS) with a reaction barrier of 62.6 kJ/mol in the THF model . In the next step, synchronous 1,3-H shift between the nitrogens of allophanate and the cleavage of the C–N bond resulted in the release of the isocyanate and the formation of a urethane bond via a low-lying TS with 49.0 kJ/mol energy relative to the reactants . The activation energies for both the alcohol and the isocyanate excess reactions were lower compared to that of the stoichiometric ratio, in agreement with the theoretical calculations .

Production of Polyurethanes

Application Summary

2-Benzylphenyl isocyanate is used in the production of polyurethanes . Polyurethanes are a class of polymers that are widely used in a variety of applications, from flexible foams and elastomers to hard plastics .

Method of Application

The process involves the reaction of an isocyanate with an alcohol to form a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .

Results and Outcomes

The result of this process is the formation of polyurethane, a versatile material with numerous applications. Polyurethanes can be tailored to be either rigid or flexible, and they are used in a wide variety of products, ranging from solid plastic parts to foam cushioning to specialty adhesives and sealants .

Spraying Applications of Insulation

Application Summary

Isocyanates, including 2-Benzylphenyl isocyanate, are widely used in spraying applications of insulation due to the speed and flexibility of applications .

Method of Application

Foams containing isocyanates can be sprayed into structures and harden in place or retain some flexibility as required by the application .

Results and Outcomes

The result is a quick and efficient method of insulation that can be tailored to the specific needs of the application .

Production of Coatings

Application Summary

2-Benzylphenyl isocyanate can be used in the production of coatings . Isocyanates are a key ingredient in the production of polyurethane coatings, which are used in a wide variety of applications, including automotive finishes, wood finishes, and industrial coatings .

Method of Application

The process involves the reaction of an isocyanate with a polyol to form a polyurethane . The resulting polyurethane can then be applied as a coating to a variety of substrates .

Results and Outcomes

The result is a durable, flexible coating that can provide excellent protection and aesthetic appeal .

Production of Adhesives and Sealants

Application Summary

2-Benzylphenyl isocyanate can be used in the production of adhesives and sealants . Polyurethane adhesives and sealants, which are produced using isocyanates, are used in a wide range of applications, including construction, automotive, and packaging industries .

Method of Application

The process involves the reaction of an isocyanate with a polyol to form a polyurethane . The resulting polyurethane can then be applied as an adhesive or sealant to a variety of substrates .

Results and Outcomes

The result is a strong, durable adhesive or sealant that can bond a wide variety of materials and withstand a range of environmental conditions .

Safety And Hazards

When handling 2-Benzylphenyl isocyanate, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection .

Zukünftige Richtungen

2-Benzylphenyl isocyanate is a product for proteomics research . Further studies and applications of this compound could contribute to advancements in this field.

Relevant Papers The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . This topic is discussed in detail in a paper by Mark E. Wolf, Jonathon E. Vandezande, and Henry F. Schaefer, III .

Eigenschaften

IUPAC Name |

1-benzyl-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-11-15-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYMYAJKKMZFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407306 | |

| Record name | 2-Benzylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylphenyl isocyanate | |

CAS RN |

146446-96-0 | |

| Record name | 2-Benzylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)

![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)

![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)